molecular formula C15H14BrNO3S B2652683 Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 353781-69-8

Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2652683
CAS RN: 353781-69-8
M. Wt: 368.25
InChI Key: MWRBBNDLMWKYOF-UHFFFAOYSA-N
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Description

“Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 353781-69-8 . It has a molecular weight of 368.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18) . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 368.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate and its derivatives play a significant role in chemical synthesis. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, has been used to produce a range of derivatives with potential pharmacological applications (Chapman et al., 1971). These derivatives include bromomethyl compounds and tertiary amines, showcasing the versatility of thiophene derivatives in synthetic chemistry.

Photodynamic Therapy for Cancer Treatment

In the field of medical research, particularly cancer treatment, derivatives of thiophene have shown remarkable potential. A study focusing on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlighted their efficacy as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020). This underscores the utility of thiophene-based compounds in developing advanced cancer therapies.

Library of Druglike Isoxazoles

The creation of libraries of druglike compounds is another critical application. The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, involving 3-bromobenzylamine, has resulted in a 90-compound library of isoxazoles with potential pharmaceutical relevance (Robins et al., 2007).

Catalytic Applications

In catalysis, this compound derivatives have been explored for their utility. Ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, prepared from related compounds, have shown promise in catalytic applications, particularly in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).

Synthesis of Anti-Cancer Drugs

In the synthesis of anti-cancer drugs, bromomethyl derivatives of 3,4-dihydro-2-methyl-4-oxoquinazoline, derived from thiophene compounds, have been identified as key intermediates. This highlights their importance in the development of drugs inhibiting thymidylate synthase, a critical target in cancer therapy (Sheng-li, 2004).

properties

IUPAC Name

methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBBNDLMWKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970567
Record name 3-Bromo-N-[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5524-39-0
Record name 3-Bromo-N-[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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